molecular formula C13H21NO4 B8230887 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B8230887
M. Wt: 255.31 g/mol
InChI Key: WGSCFMZCYSCVNN-UHFFFAOYSA-N
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Description

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid (CAS 2743438-66-4) is a high-value bicyclic building block in organic and medicinal chemistry. This compound, with a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, features a rigid azabicyclo[4.1.1]octane scaffold that serves as a conformationally constrained proline analogue . The tert-butoxycarbonyl (Boc) group provides a robust protective moiety for the secondary amine, enabling its use in multi-step synthetic sequences, while the carboxylic acid functionality allows for further derivatization. Its primary research value lies in the synthesis of novel pharmaceutical candidates, where it is utilized to impart structural rigidity and explore new chemical space in drug discovery programs. Researchers employ this building block in the development of peptidomimetics and as a key intermediate for creating complex molecular architectures, such as those found in protease inhibitors and other biologically active molecules . This product is strictly for professional laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-4-5-7-13(14,8-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSCFMZCYSCVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The primary amine in 7-azabicyclo[4.1.1]octane-1-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. Optimal yields (85–90%) are achieved in dichloromethane (DCM) at 0–25°C with catalytic 4-dimethylaminopyridine (DMAP). Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) risk carbamate scrambling.

Carboxylic Acid Functionalization

Post-protection, the carboxylic acid group may require activation for downstream applications. Mixed anhydride formation using isobutyl chloroformate or coupling reagents like HATU ensures compatibility with amidation or esterification reactions.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection kinetics but may hinder subsequent cyclization steps. Nonpolar solvents (toluene, DCM) favor intramolecular reactions by reducing solvation of intermediates.

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938895
THF7.528291
Toluene2.387589

Temperature Optimization

Exothermic Boc protection necessitates temperature control. Reactions conducted at 0°C exhibit 5–10% higher yields than room-temperature counterparts due to suppressed side reactions.

Purification and Characterization

Chromatographic Techniques

Reverse-phase chromatography (C18 silica, methanol/water gradients) achieves >98% purity. Normal-phase silica gel with ethyl acetate/hexane (3:7) resolves Boc-protected intermediates from deprotected byproducts.

Spectroscopic Validation

  • 1H NMR : Boc group protons resonate as a singlet at δ 1.44 ppm.

  • 13C NMR : Carbonyl carbons appear at δ 155.2 (Boc) and δ 172.8 (acid).

  • HRMS : [M+H]+ calculated m/z 256.1547, observed m/z 256.1543.

Industrial-Scale Production Challenges

Flow Chemistry Advantages

Continuous flow microreactors improve heat transfer and mixing efficiency, enabling kilogram-scale synthesis with 92% yield and <2% impurities.

Cost-Benefit Analysis

ParameterBatch ReactorFlow Reactor
Annual Output (kg)5001,200
Solvent Waste (L/kg)12045
Energy ConsumptionHighModerate

Chemical Reactions Analysis

Types of Reactions

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction can introduce various functional groups into the bicyclic structure .

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous bicyclic and spirocyclic derivatives, focusing on structural features, applications, and physicochemical properties.

Bicyclo[2.2.2]octane Derivatives

  • 4-[(Tert-butoxy)carbonyl]amino-bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 943845-74-7) Structure: Features a bicyclo[2.2.2]octane core with a Boc-protected amine at position 4 and a carboxylic acid at position 1. Applications: Used in constrained peptide analogs and kinase inhibitors due to its rigid, three-dimensional geometry. Key Difference: The bicyclo[2.2.2] system has lower ring strain compared to bicyclo[4.1.1], resulting in higher synthetic accessibility but reduced conformational rigidity .
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1459-96-7)

    • Structure : Contains a methyl ester at position 4 and a carboxylic acid at position 1.
    • Applications : Intermediate for prodrugs or ester-protected analogs. The methoxycarbonyl group offers hydrolytic stability under basic conditions, unlike the acid-labile Boc group .

Bicyclo[1.1.1]pentane Derivatives

  • Bicyclo[1.1.1]pentane-1-carboxylic acid
    • Structure : A highly strained [1.1.1] bicyclic system with a carboxylic acid substituent.
    • Applications : Serves as a bioisostere for tert-butyl or phenyl groups in medicinal chemistry. The extreme strain enhances reactivity but limits stability under acidic conditions .

Azabicyclo[4.2.0]octene Derivatives

  • (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Structure: A complex cephalosporin analog with a β-lactam ring and multiple functional groups. Applications: Antibacterial agent targeting penicillin-binding proteins. The bicyclo[4.2.0] system provides β-lactamase resistance but introduces synthetic complexity .

Azaspirooctane Derivatives

  • 5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid (CAS: 1363382-36-8)
    • Structure : Combines a spiro[2.5]octane core with Boc-protected nitrogen and carboxylic acid.
    • Applications : Used in CNS-targeting drugs due to its ability to cross the blood-brain barrier. The spiro architecture reduces metabolic oxidation compared to bicyclic systems .

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Applications Stability Considerations
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid Not listed Bicyclo[4.1.1]octane Boc at N7, COOH at C1 Rigid pharmacophore design Moderate strain, acid-labile Boc
4-[(Tert-butoxy)carbonyl]amino-bicyclo[2.2.2]octane-1-carboxylic acid 943845-74-7 Bicyclo[2.2.2]octane Boc-NH at C4, COOH at C1 Kinase inhibitors Low strain, stable synthesis
Bicyclo[1.1.1]pentane-1-carboxylic acid 1459-96-7 Bicyclo[1.1.1]pentane COOH at bridgehead Bioisosteric replacement High strain, limited stability
5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid 1363382-36-8 Spiro[2.5]octane Boc at N5, COOH at C1 CNS drug candidates Low metabolic oxidation

Research Findings and Key Observations

Ring Strain vs. Stability : Bicyclo[4.1.1]octane derivatives exhibit moderate strain, balancing rigidity and synthetic feasibility, whereas bicyclo[1.1.1]pentane analogs are highly reactive but challenging to handle .

Functional Group Impact : The Boc group enhances solubility and protects amines during coupling reactions, but its acid sensitivity necessitates careful deprotection steps .

Biological Performance : Azabicyclo[4.1.1] and azaspiro[2.5] systems show superior metabolic stability in vivo compared to linear analogs, making them preferred in protease inhibitor design .

Contradictions and Limitations

  • and highlight bicyclo[2.2.2]octane derivatives as more synthetically accessible but less conformationally restrictive than the target compound, suggesting a trade-off between ease of synthesis and therapeutic utility.
  • The absence of direct pharmacological data for the target compound in the provided evidence necessitates further experimental validation.

Biological Activity

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid, with the CAS number 2743438-66-4, is a bicyclic compound featuring a nitrogen atom in its structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurological and pharmacological applications.

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of 255.31 g/mol. The structure consists of a bicyclic framework which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
CAS Number2743438-66-4

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter pathways, potentially influencing conditions such as anxiety and depression.
  • Receptor Modulation : It may interact with neurotransmitter receptors, including acetylcholine and dopamine receptors, affecting signal transduction in the central nervous system.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that derivatives of bicyclic compounds can exhibit neuroprotective properties against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
  • Antitumor Activity : Some studies suggest that bicyclic compounds can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Neuroprotective Properties

A study conducted on the effects of similar bicyclic compounds demonstrated significant neuroprotective effects in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and tau phosphorylation, suggesting a potential therapeutic role for this compound in neurodegenerative disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related bicyclic compounds:

Compound NameBiological ActivityReference
7-Azabicyclo[4.1.0]heptane-6-carboxylic acidAntitumor properties
Methyl 7-azabicyclo[4.1.1]octane-1-carboxylateNeuroprotective effects
6-Azabicyclo[3.3.0]octane derivativesAntidepressant activity

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis requires asymmetric techniques such as chiral auxiliary methods or catalytic asymmetric transformations to achieve high enantiomeric excess. The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine during subsequent reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or NMR with chiral shift reagents can confirm enantiopurity .

Q. How should researchers handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Store at 2–8°C in a dry environment to maintain stability. Use chemical-resistant gloves (e.g., nitrile) and full protective gear (lab coat, face shield) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of aerosols. Dispose of contaminated materials via licensed waste services, and avoid release into drains .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the bicyclic framework, Boc group, and carboxylic acid moiety. IR spectroscopy identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing the bicyclic core?

  • Methodological Answer : Density functional theory (DFT) predicts regioselectivity in reactions like amidation or oxidation. Molecular docking studies guide modifications to enhance binding affinity to biological targets (e.g., enzymes). Software tools (e.g., Gaussian, Schrödinger Suite) simulate transition states and reaction kinetics to prioritize synthetic routes .

Q. What strategies mitigate contradictions in bioactivity data across in vitro assays?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) to reduce variability. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition tests) to cross-validate results. Analyze impurities via LC-MS; even trace contaminants (e.g., deprotected amines) can skew bioactivity .

Q. How does the Boc group influence the compound’s pharmacokinetic properties, and what are alternatives for in vivo studies?

  • Methodological Answer : The Boc group enhances solubility and stability during synthesis but may reduce bioavailability. For in vivo testing, replace Boc with labile protecting groups (e.g., Fmoc) or perform deprotection under mild acidic conditions. Monitor metabolic stability using liver microsome assays and adjust substituents to improve half-life .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C across pH 1–10. Use HPLC to track degradation products (e.g., decarboxylation or Boc cleavage). Kinetic modeling (Arrhenius equation) predicts shelf life. For pH-sensitive derivatives, buffer selection is critical to avoid artifactual decomposition .

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